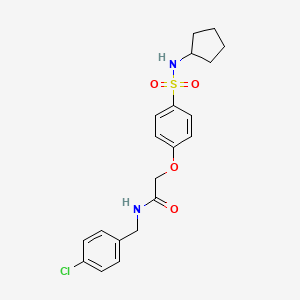
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as EPPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. EPPA belongs to the class of oxadiazole compounds, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to exert a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to modulate glucose metabolism and insulin signaling pathways, suggesting a potential role in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is its low toxicity, making it a promising candidate for further preclinical and clinical studies. However, the limited availability of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide and the lack of standardized protocols for its synthesis and characterization pose challenges for its use in lab experiments. Additionally, the mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood, which limits our ability to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. Another area of research is the investigation of the potential of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Furthermore, the elucidation of the mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide and the identification of its molecular targets will be crucial for the optimization of its therapeutic potential. Overall, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide holds great promise as a therapeutic agent, and further research is needed to fully explore its potential.
In conclusion, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is a promising compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been investigated for its role in modulating the immune system and as a potential treatment for autoimmune disorders.
Propiedades
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-5-9-14(19)16-12-8-6-7-11(10-12)15-17-13(4-2)18-20-15/h6-8,10H,3-5,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULWZRDWONVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)
